N-cycloheptyl-2-methylsulfanylpyridine-3-carboxamide
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Overview
Description
N-Cycloheptyl-2-(methylthio)nicotinamide is a chemical compound that belongs to the class of nicotinamides Nicotinamides are derivatives of nicotinic acid (vitamin B3) and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-2-(methylthio)nicotinamide typically involves the reaction of nicotinic acid derivatives with cycloheptylamine and methylthiolating agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production methods for N-Cycloheptyl-2-(methylthio)nicotinamide are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Cycloheptyl-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The nicotinamide ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-Cycloheptyl-2-(methylthio)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and enzyme activities.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cycloheptyl-2-(methylthio)nicotinamide include other nicotinamide derivatives, such as:
- N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide
- N-(2-hydroxyethyl)-2-(methylthio)nicotinamide
Uniqueness
N-Cycloheptyl-2-(methylthio)nicotinamide is unique due to its specific cycloheptyl and methylthio substituents, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to other nicotinamide derivatives.
Properties
CAS No. |
796108-21-9 |
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Molecular Formula |
C14H20N2OS |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
N-cycloheptyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2OS/c1-18-14-12(9-6-10-15-14)13(17)16-11-7-4-2-3-5-8-11/h6,9-11H,2-5,7-8H2,1H3,(H,16,17) |
InChI Key |
XGMYAATYIYILLH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCCCCC2 |
solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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